molecular formula C20H19BrN2O6S B6047879 2-bromo-6-ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-nitrobenzoate CAS No. 6066-31-5

2-bromo-6-ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-nitrobenzoate

Cat. No.: B6047879
CAS No.: 6066-31-5
M. Wt: 495.3 g/mol
InChI Key: FZMVQVFDOISOPR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-bromo-6-ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: Introduction of the bromine atom into the aromatic ring.

    Ethoxylation: Addition of the ethoxy group.

    Morpholinylcarbonothioylation: Incorporation of the morpholinylcarbonothioyl group.

    Nitration: Introduction of the nitrobenzoate group.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

2-bromo-6-ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled pH levels. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-bromo-6-ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-nitrobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-6-ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-nitrobenzoate involves its interaction with specific molecular targets. The bromine and nitrobenzoate groups may play a role in binding to target molecules, while the morpholinylcarbonothioyl group could influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 2-bromo-6-ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-nitrobenzoate include:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

[2-bromo-6-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O6S/c1-2-28-17-12-14(19(30)22-7-9-27-10-8-22)11-16(21)18(17)29-20(24)13-3-5-15(6-4-13)23(25)26/h3-6,11-12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMVQVFDOISOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Br)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362259
Record name STK329759
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6066-31-5
Record name STK329759
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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